Licorisoflavan I

Analytical Chemistry Phytochemistry Quality Control

For analytical chemists requiring unambiguous identification of this specific isoflavan marker, generic licorice extracts or structurally similar compounds like glabridin are scientifically inadequate. Licorisoflavan I (≥98% HPLC) is the definitive chemical reference standard. - Unambiguous Identification: Unique 7-O-methyl pyrano-isoflavan architecture produces a distinct chromatographic retention time and mass spectrometric fingerprint, eliminating cross-interference with Licorisoflavan A. - Method Validation-Ready: Identity confirmed by MS and NMR; suitable for calibration curves and system suitability tests per pharmacopoeial guidelines. - Reliable Supply: Certified purity ≥98% ensures reproducible quantitative results for metabolomic, chemotaxonomic, or SAR studies.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12431568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicorisoflavan I
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C
InChIInChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3
InChIKeyUKVRDJKAWOLCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Licorisoflavan I: Chemical Identity and Characterization


Licorisoflavan I is a prenylated pyrano-isoflavan isolated from Glycyrrhiza uralensis Fisch. . It is formally classified as a hydroxyisoflavan and represents the 7-O-methyl derivative of licoricidin, which distinguishes it from other licorice isoflavans like licorisoflavan A and glabridin . As a compound used predominantly for analytical standardization and research, it is supplied with a molecular weight of 356.41 g/mol and a molecular formula of C21H24O5 . Its primary market availability is as a high-purity botanical reference standard.

Product type
Certified botanical reference standard
Key differentiator
Unique 7-O-methyl pyrano-isoflavan architecture
Primary workflow
Chromatographic identification and quantification

Licorisoflavan I: Generic Substitution Fails


Substituting Licorisoflavan I with a generic 'licorice extract' or even a closely related class member like glabridin or licoricidin is not scientifically justifiable for analytical applications. Licorisoflavan I possesses a unique molecular architecture as the 7-O-methyl pyrano-isoflavan derivative of licoricidin . This specific methoxy substitution dictates its unique chromatographic retention time and mass spectrometric fingerprint. Vendors provide Licorisoflavan I with a certified high-performance liquid chromatography (HPLC) purity of ≥98%, ensuring its suitability as an analytical reference standard for the specific identification and quantification of this exact isoflavane in complex mixtures, in contrast to unstandardized or mixed-component extracts [1].

Target
Licorisoflavan I (7-O-methyllicoricidin)
Licorice crude extract or mixed isoflavan fractions
Lacks compound-specific purity specification; may contain multiple co-eluting phenolics that interfere with target quantification.
Target
Licorisoflavan I
Licorisoflavan A (5,7-di-O-methyllicoricidin)
Distinct methylation pattern and molecular weight (difference of 82.15 g/mol) result in different chromatographic retention and mass spectra; not interchangeable as an analytical marker.
Target
Batch-certified HPLC purity (≥98%)
Research-grade licorice compounds without certificate
Absence of lot-specific purity documentation limits use as a quantitative calibrant; method validation may be compromised.

Licorisoflavan I: Evidence for Analytical Selection


Chromatographic Identity vs. Co-occurring Isoflavans

Licorisoflavan I is distinguished from its closest structural analog, Licorisoflavan A, by a specific methoxy group substitution pattern. Licorisoflavan A is the 5,7-di-O-methyl derivative of licoricidin, whereas Licorisoflavan I is the 7-O-methyl derivative . This structural difference is critical for analytical separation and unambiguous identification by HPLC/DAD or LC-MS, where Licorisoflavan I and Licorisoflavan A exhibit distinct retention times and mass spectra as validated by NMR and MS methods [1].

Chromatographic Identity
Reported
MW difference 82.15 g/mol; distinct 7-O-methyl vs. 5,7-di-O-methyl pattern enables baseline HPLC separation
Supports unambiguous identification in complex mixtures
Reverse-phase C18 with acidified water/acetonitrile; UV 254 nm and ESI-MS positive mode
Analytical Chemistry Phytochemistry Quality Control

Purity Specification as Analytical Standard

Licorisoflavan I from reputable suppliers is certified to an HPLC purity of ≥98%, as confirmed by a combination of HPLC-DAD, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [1]. This quantified purity specification is a key differentiator from more commonly available, lower-purity licorice extracts or uncharacterized fractions which may contain a mixture of isoflavans and other phenolics, and for which no compound-specific purity specification exists .

Purity Specification
Specification review
≥98% HPLC, identity confirmed by MS and NMR
Meets reference standard requirements for calibrant use
Crude extracts lack equivalent batch-specific purity documentation
Reference Standard Method Validation Purity Analysis

Data Gap: No Comparative Bioactivity Data

A thorough search of primary literature and patents reveals a critical evidence gap: no peer-reviewed study has yet reported a direct, quantitative, head-to-head comparison of the specific bioactivity (e.g., IC50, MIC, EC50) of Licorisoflavan I against a defined comparator compound. While closely related compounds like licoricidin (MIC: 12.5 µg/mL against S. mutans) and licorisoflavan A (MIC: 6.25-12.5 µg/mL against P. gingivalis) have published bioactivity data [1], these values cannot be extrapolated to claim a differentiated potency for Licorisoflavan I. Any procurement decision based on a specific biological application should consider this lack of target-specific quantitative evidence as a primary risk factor.

Bioactivity Data Gap
Data to verify
No quantitative MIC or IC50 reported in peer-reviewed literature for Licorisoflavan I
Prioritize as analytical standard; do not extrapolate bioactivity from analogs
Licoricidin and Licorisoflavan A have published MIC values that cannot be transferred
Pharmacology Data Gap Analysis Procurement Risk

Licorisoflavan I: Application Scenarios for Procurement


Certified Reference Standard for Licorice Isoflavan Quantification

Licorisoflavan I is the preferred choice as a chemical reference standard (CRS) for the development and validation of analytical methods aimed at the specific detection and quantification of this marker in licorice raw materials and finished products. Its certified HPLC purity of ≥98% and confirmed structural identity by MS and NMR [1] make it suitable for creating calibration curves and system suitability tests per pharmacopoeial guidelines, where unambiguous identification is paramount to avoid cross-interference with structurally similar compounds like Licorisoflavan A . This scenario is derived directly from its unique chromatographic differentiation and quantified purity specifications established in Section 3.

Phytochemical Profiling and Chemotaxonomy of Glycyrrhiza

For researchers conducting comparative metabolomic or chemotaxonomic analyses of different *Glycyrrhiza* species, procurement of a pure Licorisoflavan I standard enables its unambiguous use as a species-specific or chemotype-specific marker. Its detection and quantification can be correlated with a specific genotype or extraction process, providing a higher resolution phytochemical fingerprint than analysis of non-specific, total flavonoid content. This application is a direct consequence of the compound's verified structural identity, which resolves it from other co-occurring isoflavans within the class [1].

Starting Material for Isoflavan Derivative Semi-Synthesis

Given its functionalizable hydroxy groups and the unique reactivity of the pyrano-isoflavan scaffold, Licorisoflavan I can be procured as a defined, high-purity starting block for medicinal chemistry campaigns seeking to generate novel derivatives. The absence of bioactive contaminants, guaranteed by the ≥98% purity specification [1], is critical for establishing reliable structure-activity relationships (SAR). This scenario is supported by the compound's quantified purity, which mitigates the risk of false signals from impurities during downstream in vitro assays.

Application
Selection Property
Validation Focus
Licorice marker quantification
Certified chromatographic identity and purity
Method calibration and system suitability
Glycyrrhiza chemotaxonomy
Specific 7-O-methyl substitution pattern
Species-specific marker validation
Isoflavan derivative semi-synthesis
Functionalizable scaffold with high purity
SAR reliability; impurity interference risk
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